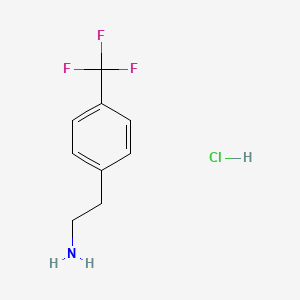

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride

Description

The exact mass of the compound 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c10-9(11,12)8-3-1-7(2-4-8)5-6-13;/h1-4H,5-6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPCNSROFGNSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610040 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52997-74-7 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 52997-74-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride physical properties

This guide details the physical properties, synthesis, and handling of 2-(4-Trifluoromethyl-phenyl)-ethylamine (Free Base) and its Hydrochloride salt . Due to the specific nature of this fluorinated intermediate, the guide focuses on the commercially available free base (CAS 775-00-8) and provides the validated protocol for its conversion to the stable hydrochloride form.

Physical Properties, Synthesis & Handling Protocols

Executive Summary & Chemical Identity

2-(4-Trifluoromethyl-phenyl)-ethylamine is a critical fluorinated building block used in the synthesis of central nervous system (CNS) agents, including serotonin receptor ligands. The presence of the trifluoromethyl (

While often supplied as a liquid free base to facilitate diverse reactions (acylation, alkylation), the hydrochloride salt is the preferred form for long-term storage and solid-state characterization due to its superior stability and resistance to oxidation.

Chemical Identification Matrix

| Feature | Specification |

| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]ethanamine |

| Common Synonyms | 4-(Trifluoromethyl)phenethylamine; |

| CAS Number (Free Base) | 775-00-8 |

| CAS Number (HCl Salt) | Not widely cataloged; typically generated in situ |

| Molecular Formula | |

| Molecular Weight | 189.18 g/mol (Free Base) / 225.64 g/mol (HCl Salt) |

| SMILES | NCCc1ccc(C(F)(F)F)cc1 |

Physical & Chemical Specifications

The following data aggregates experimental values for the free base and derived specifications for the hydrochloride salt.

Table 1: Physical Properties[1][3]

| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) |

| Appearance | Colorless to light yellow clear liquid | White to off-white crystalline solid |

| Melting Point | N/A (Liquid at RT) | 160–170 °C (Typical range for analogs*) |

| Boiling Point | 90–92 °C @ 10 mmHg | N/A (Decomposes/Sublimes) |

| Density | 1.186 g/mL @ 25 °C | N/A (Solid) |

| Refractive Index ( | 1.462 – 1.466 | N/A |

| Solubility | Soluble in DCM, Methanol, Toluene; Slightly soluble in water | Highly soluble in Water, Methanol, Ethanol |

| pKa (Predicted) | ~9.5 (Amine) | ~9.5 (Conjugate acid) |

| Flash Point | 86 °C (Closed Cup) | N/A |

*Note: The specific melting point of the HCl salt depends on the crystallization solvent. Analogous compounds (e.g., Fenfluramine HCl) melt in the 166 °C range.

Structural Characterization (Graphviz)

The following diagram illustrates the Structure-Property Relationship (SPR) logic dictated by the trifluoromethyl group.

Figure 1: Impact of the p-CF3 substituent on the pharmacokinetics and pharmacodynamics of the phenethylamine scaffold.

Experimental Protocols

Protocol A: Synthesis via Nitrile Reduction

Objective: Synthesize 2-(4-trifluoromethylphenyl)ethylamine from 4-(trifluoromethyl)phenylacetonitrile.

-

Reagents: 4-(Trifluoromethyl)phenylacetonitrile (2.0 g), Methanol (50 mL), Ammonia (saturated in MeOH), Raney Nickel or Pd/C catalyst.

-

Apparatus: Parr Hydrogenation Reactor.

-

Procedure:

-

Dissolve the nitrile in the methanolic ammonia solution.

-

Add the catalyst (e.g., 400 mg Raney Ni) under inert atmosphere (

). -

Pressurize reactor to 50 psi

. -

Stir at room temperature overnight (12–18 hours).

-

Monitor: Check completion via TLC (CHCl3:MeOH 9:1) or LC-MS.[1]

-

Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate in vacuo to yield the crude free base oil.

-

Protocol B: Conversion to Hydrochloride Salt (Purification)

Objective: Convert the crude free base oil into a stable, crystalline hydrochloride salt for storage.

-

Dissolution: Dissolve 1.0 g of the crude free base amine in 5 mL of anhydrous Diethyl Ether or Ethyl Acetate.

-

Acidification:

-

Place the solution in an ice bath (0 °C).

-

Dropwise add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) with vigorous stirring.

-

Continue addition until pH < 3 (verify with wet pH paper).

-

-

Crystallization:

-

A white precipitate should form immediately.

-

Stir for 30 minutes at 0 °C to ensure complete precipitation.

-

-

Isolation:

-

Filter the solid using a sintered glass funnel.

-

Wash the cake with cold ether (

) to remove non-basic impurities. -

Dry under high vacuum at 40 °C for 4 hours.

-

-

Yield: Typically 85–95% conversion from free base.

Workflow Visualization

Figure 2: Step-by-step workflow for the isolation of the hydrochloride salt.

Handling, Stability & Safety

Stability Profile

-

Free Base: Sensitive to carbon dioxide (forms carbamates upon air exposure) and oxidation. Must be stored under inert gas (

or Ar) at 2–8 °C. -

Hydrochloride Salt: Hygroscopic but chemically stable. Store in a desiccator at room temperature or refrigerated.

Safety Hazards (GHS Classification)

-

Corrosivity: The free base is Skin Corr. 1B (H314) . It causes severe skin burns and eye damage.[2]

-

PPE Requirements:

-

Eyes: Chemical splash goggles + Face shield.

-

Skin: Nitrile gloves (minimum 0.11 mm thickness) and lab coat.

-

Inhalation: Use only in a chemical fume hood.[3]

-

References

-

TCI Chemicals. Product Specification: 2-(4-Trifluoromethylphenyl)ethylamine (T3278).[2] Retrieved from

-

ChemicalBook. 2-(4-Trifluoromethyl-phenyl)-ethylamine Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3337, Fenfluramine (Analogous Structure Data). Retrieved from

-

MySkinRecipes. Raw Material Database: 2-(4-Trifluoromethyl-phenyl)-ethylamine.[4][5] Retrieved from

Sources

Technical Monograph: 2-(4-Trifluoromethyl-phenyl)-ethylamine Hydrochloride

Executive Summary

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride (CAS: 52997-74-7) is a specialized fluorinated phenethylamine derivative widely utilized as a scaffold in medicinal chemistry and agrochemical development. Distinguished by the para-trifluoromethyl (

This guide provides an in-depth technical analysis of its chemical structure, synthetic pathways, physicochemical properties, and applications in rational drug design.

Chemical Identity & Structure

The molecule consists of an ethylamine chain attached to a benzene ring substituted at the para position with a trifluoromethyl group.[1][2] The hydrochloride salt form is preferred for handling due to its enhanced stability and water solubility compared to the hygroscopic free base.

Structural Data Table

| Parameter | Detail |

| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]ethanamine hydrochloride |

| Common Synonyms | 4-(Trifluoromethyl)phenethylamine HCl; |

| CAS Number (HCl) | 52997-74-7 |

| CAS Number (Free Base) | 775-00-8 |

| Molecular Formula | |

| Molecular Weight | 225.64 g/mol (Salt) / 189.18 g/mol (Base) |

| SMILES | FC(F)(F)C1=CC=C(CCN)C=C1.Cl |

| InChI Key | MAPCNSROFGNSAV-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Electronic & Steric Analysis

The

-

Lipophilicity: The

group increases the -

Metabolic Blocking: The bulky

group at the para position effectively blocks cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for phenethylamines, thereby extending the in vivo half-life.

Synthesis & Manufacturing Protocols

The synthesis of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride typically proceeds via the reduction of 4-(trifluoromethyl)phenylacetonitrile. This route is preferred over the Henry reaction (reduction of nitrostyrene) for industrial scalability due to cleaner impurity profiles.

Synthetic Pathway Diagram

Figure 1: Catalytic hydrogenation route from the nitrile precursor.

Detailed Experimental Protocol

Objective: Synthesis of 2-(4-Trifluoromethyl-phenyl)-ethylamine HCl from 4-(trifluoromethyl)phenylacetonitrile.

Reagents:

-

Precursor: 4-(Trifluoromethyl)phenylacetonitrile (CAS: 2338-76-3)

-

Catalyst: Raney Nickel (active slurry)

-

Solvent: Methanol (anhydrous) saturated with Ammonia (

) -

Reagent: Hydrogen gas (

) -

Acid: 4M HCl in Dioxane or Diethyl Ether

Step-by-Step Methodology:

-

Preparation: Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with 4-(trifluoromethyl)phenylacetonitrile (1.0 eq) dissolved in methanolic ammonia (10-20 volumes).

-

Catalyst Addition: Carefully add Raney Nickel (~10-20 wt% loading) under an inert argon atmosphere. Caution: Raney Ni is pyrophoric.

-

Hydrogenation: Seal the reactor and purge with

(3x) followed by -

Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate under reduced pressure to obtain the crude free base as a pale yellow oil.

-

Salt Formation: Dissolve the crude oil in anhydrous diethyl ether or ethanol. Cool to 0°C. Dropwise add 4M HCl in dioxane (1.1 eq) with vigorous stirring.

-

Isolation: The hydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.

Analytical Characterization

Validating the identity of the synthesized compound requires multi-modal spectroscopic analysis.

Nuclear Magnetic Resonance (NMR)

The

-

NMR (500 MHz,

-

7.70 (d,

-

7.45 (d,

-

3.35 (t,

-

3.05 (t,

-

Note: The aromatic system appears as an AA'BB' pattern typical of para-substitution.

-

7.70 (d,

-

NMR:

-

Single singlet peak around

-62.5 ppm (relative to

-

Infrared Spectroscopy (IR)

-

C-F Stretch: Strong bands in the 1100–1350

region. -

N-H Stretch: Broad ammonium band ~3000

(overlap with C-H). -

Aromatic Overtones: 1600–2000

consistent with para-substitution.

Applications in Drug Discovery[4][5][6]

Pharmacophore Modeling

The 4-trifluoromethylphenethylamine scaffold is a bioisostere of 4-chlorophenethylamine (found in parachloroamphetamine) but with distinct steric and electronic properties.

Key Mechanisms:

-

5-HT Receptor Ligands: The scaffold is frequently used to probe the 5-HT2A and 5-HT2B receptors. The bulky 4-substituent often favors 5-HT2B agonism, relevant in valvulopathy screening or specific CNS therapeutic design.

-

MAO Inhibition: Phenethylamines are substrates/inhibitors of Monoamine Oxidase (MAO). The

group alters the binding kinetics, often reducing degradation rates compared to the parent amine.

Structure-Activity Relationship (SAR) Logic

Figure 2: Impact of the trifluoromethyl group on the pharmacological profile.

Safety & Handling

-

GHS Classification:

-

Skin Irrit. 2 (H315): Causes skin irritation.

-

Eye Irrit. 2A (H319): Causes serious eye irritation.

-

STOT SE 3 (H335): May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. The free base is caustic; the hydrochloride salt is an irritant dust.

-

Storage: Store in a cool, dry place. Hygroscopic—keep container tightly sealed.

References

-

ChemicalBook. "2-(4-Trifluoromethylphenyl)ethylamine Properties and Synthesis." ChemicalBook Database. Accessed 2026.

-

National Institutes of Health (NIH). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." PubMed Central.

-

Sigma-Aldrich. "2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride Product Information." Merck KGaA.

-

TCI Chemicals. "Safety Data Sheet: 2-(4-Trifluoromethylphenyl)ethylamine." TCI America.

-

TargetMol. "2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride: Biological Activity." TargetMol.

Sources

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride CAS number 52997-74-7

An In-Depth Technical Guide to 2-(4-Trifluoromethyl-phenyl)-ethylamine Hydrochloride (CAS Number: 52997-74-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride (CAS No. 52997-74-7), a crucial building block in medicinal chemistry and pharmaceutical development. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its significant role as a pharmaceutical intermediate. With a focus on practical application, this guide serves as a vital resource for professionals engaged in the synthesis and evaluation of novel therapeutic agents, particularly those targeting the central nervous system.

Introduction

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride is a phenethylamine derivative distinguished by a trifluoromethyl group at the para position of the phenyl ring. This structural feature is of high interest in drug design, as the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Consequently, this compound serves as a key starting material and intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its applications are particularly prominent in the development of central nervous system agents, including potential antidepressants and antipsychotics.[1] The hydrochloride salt form enhances its stability and solubility, making it more amenable to handling and formulation.

Physicochemical Properties

The free base, 2-(4-Trifluoromethyl-phenyl)-ethylamine, is a colorless to light yellow or light orange clear liquid at room temperature.[2][3] It is slightly soluble in water but readily dissolves in organic solvents such as toluene.[2][3] The hydrochloride salt, with the CAS number 52997-74-7, shares similar visual characteristics and is typically stored under inert gas at 2–8 °C to ensure stability.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁ClF₃N | [1] |

| Molecular Weight | 225.64 g/mol | [1] |

| Boiling Point (Free Base) | 210°C | [2] |

| Density (Free Base) | 1.186 g/cm³ | [2] |

| Refractive Index (Free Base) | 1.4620 to 1.4660 | [2] |

| Flash Point (Free Base) | 86°C | [2] |

| pKa (Predicted) | 9.49 ± 0.10 | [3] |

| Storage Temperature | 2–8 °C (under inert gas) | [2] |

Synthesis and Mechanism

The synthesis of 2-(4-Trifluoromethyl-phenyl)-ethylamine typically involves the reduction of a nitrile precursor, a common and efficient method for producing primary amines. The underlying principle of this transformation is the catalytic hydrogenation of the nitrile group (-C≡N) to an amine group (-CH₂NH₂).

Synthesis Workflow

Caption: Synthesis workflow for 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride.

Detailed Experimental Protocol

This protocol is based on established procedures for the reduction of nitriles.[2]

-

Dissolution of Starting Material : In a suitable reaction vessel, dissolve (4-trifluoromethylphenyl)acetonitrile (e.g., 2 g, 10.81 mmol) in a methanol-ammonia solution (e.g., 50 mL). The ammoniacal methanol is crucial for preventing the formation of secondary amines during the reduction.

-

Catalyst Addition : Carefully add Raney Nickel (e.g., 400 mg) to the solution. Raney Nickel is a highly active hydrogenation catalyst.

-

Hydrogenation : Transfer the mixture to a Parr hydrogenation reactor. Pressurize the reactor with hydrogen gas to 50 psi and stir the reaction mixture overnight.

-

Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase is a 10% methanol in chloroform solution. The disappearance of the starting nitrile spot indicates the completion of the reaction.

-

Catalyst Removal : Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Raney Nickel catalyst.

-

Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-trifluoromethyl-phenyl)-ethylamine.

-

Salt Formation : To prepare the hydrochloride salt, dissolve the crude amine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying : Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product, 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride.

Self-Validating System and Causality

-

Choice of Catalyst : Raney Nickel is chosen for its high activity and selectivity in nitrile reduction under relatively mild conditions.

-

Role of Ammonia : The presence of ammonia in the reaction mixture suppresses the formation of secondary and tertiary amine byproducts by competing with the primary amine product for reaction with the intermediate imine.

-

TLC Monitoring : This in-process control ensures that the reaction is allowed to proceed to completion, maximizing yield and minimizing unreacted starting material in the final product.

-

Celite Filtration : This step ensures the complete removal of the pyrophoric Raney Nickel catalyst, which is critical for the safety and purity of the final product.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

Analytical Workflow for Quality Control

Caption: Analytical workflow for quality control of the synthesized compound.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary technique for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used. Detection is commonly performed using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is used to assess purity and confirm the molecular weight of the free base. The sample is vaporized and separated on a capillary column, followed by ionization and mass analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure. The ¹H NMR will show characteristic signals for the ethylamine chain and the aromatic protons. The ¹³C NMR will confirm the number and types of carbon atoms, and the ¹⁹F NMR will show a characteristic signal for the trifluoromethyl group.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as N-H stretches of the amine and C-F stretches of the trifluoromethyl group.

Applications in Drug Development

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride is a valuable building block in the synthesis of various pharmaceutical agents.[1] Its structural features make it a suitable scaffold for developing compounds that interact with various biological targets.

Central Nervous System (CNS) Agents

This compound is frequently utilized in the development of drugs targeting the CNS.[1] It serves as a precursor for molecules with potential antidepressant and antipsychotic activities.[1] The trifluoromethylphenyl group can enhance the ability of these molecules to cross the blood-brain barrier.

Receptor Ligands

Due to its structural similarity to endogenous monoamine neurotransmitters, it is employed in the preparation of selective receptor ligands.[1][4] These ligands are crucial tools for studying receptor function and for the development of drugs with specific pharmacological profiles. It has been investigated for its potential to modulate the activity of serotonin, dopamine, and norepinephrine, and as a potential 5-HT2A receptor agonist.[4]

Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, this compound is commonly used in SAR studies to understand how modifications to a lead compound's structure affect its biological activity.[1] The introduction of the 4-trifluoromethylphenyl group allows researchers to probe the effects of steric bulk and electronic properties on ligand-receptor interactions.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2-(4-Trifluoromethyl-phenyl)-ethylamine and its hydrochloride salt.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation : Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage : Store in a cool, dry place under an inert atmosphere to prevent degradation.[2]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride is a fundamentally important molecule in the field of drug discovery and development. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. A thorough understanding of its synthesis, characterization, and applications is essential for any researcher working in this domain. This guide provides a solid foundation for the safe and effective use of this versatile compound in a research and development setting.

References

-

MySkinRecipes. (n.d.). 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Product Description. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Trifluoromethylphenylethylamine Hydrochloride and its Analogs for Researchers and Drug Development Professionals

Disclaimer: Information regarding the specific chemical entity 4-Trifluoromethylphenylethylamine hydrochloride is limited in publicly available scientific literature. This guide has been constructed by synthesizing data from closely related structural analogs and substituted phenylethylamines. The properties, synthesis, and biological activities described herein are based on established knowledge of these related compounds and should be considered predictive in nature for the title compound. All experimental protocols require independent validation.

Section 1: Introduction and Rationale

Phenylethylamines are a well-established class of neuroactive compounds, with a core structure that is amenable to extensive chemical modification to modulate pharmacological activity. The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and alter receptor binding affinity and selectivity. The position of the trifluoromethyl group on the phenyl ring is a critical determinant of the compound's pharmacological profile. This guide focuses on the potential characteristics of 4-Trifluoromethylphenylethylamine hydrochloride, a compound of interest for its potential as a research tool and a precursor for novel therapeutic agents, by examining its close structural relatives.

The trifluoromethyl group at the para-position of the phenyl ring is anticipated to significantly influence the molecule's interaction with monoamine transporters and receptors, potentially leading to activity as a releasing agent or reuptake inhibitor of serotonin, dopamine, and norepinephrine. Understanding the structure-activity relationships within this chemical class is paramount for the rational design of new central nervous system (CNS) agents.

Section 2: Physicochemical Properties and Characterization

Table 1: Predicted Physicochemical Properties of 4-Trifluoromethylphenylethylamine Hydrochloride

| Property | Predicted Value/Characteristic | Rationale/Reference Compound |

| Molecular Formula | C9H11F3N·HCl | Based on core structure |

| Molecular Weight | ~225.65 g/mol | Calculated from molecular formula |

| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of phenylethylamines[1][2] |

| Solubility | Soluble in water and ethanol | Hydrochloride salt form enhances aqueous solubility[1][2] |

| Melting Point | Expected to be a stable crystalline solid with a defined melting point | Phenethylamine hydrochloride has a melting point of 217 °C[2] |

| Lipophilicity (LogP) | Increased compared to unsubstituted phenethylamine | The trifluoromethyl group enhances lipophilicity[3] |

| pKa | ~9.8 | Similar to phenethylamine, reflecting the basicity of the primary amine[2] |

Analytical Characterization Workflow

A robust analytical workflow is essential for the unambiguous identification and purity assessment of 4-Trifluoromethylphenylethylamine hydrochloride.

Caption: A typical analytical workflow for the structural elucidation and purity determination of a novel phenylethylamine derivative.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of the reference standard in methanol.

-

Sample Preparation: Dissolve the synthesized compound in the mobile phase.

-

Analysis: Run the sample and compare the retention time and peak area to the reference standard to determine purity.

Section 3: Synthesis Strategies

The synthesis of 4-Trifluoromethylphenylethylamine hydrochloride can be approached through several established routes for phenylethylamine synthesis. A common and effective method involves the reduction of a corresponding nitrostyrene or oxime derivative.

Proposed Synthesis Route: Reduction of a Nitrostyrene Intermediate

Caption: A plausible synthetic pathway for 4-Trifluoromethylphenylethylamine hydrochloride starting from 4-(Trifluoromethyl)benzaldehyde.

Experimental Protocol: Synthesis via Nitrostyrene Reduction

-

Step 1: Synthesis of 4-(Trifluoromethyl)-β-nitrostyrene.

-

To a solution of 4-(trifluoromethyl)benzaldehyde in acetic acid, add nitromethane and ammonium acetate.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Filter the resulting precipitate, wash with water, and dry to yield the nitrostyrene intermediate.

-

-

Step 2: Reduction to 4-Trifluoromethylphenylethylamine.

-

Method A (LiAlH4): Slowly add a solution of the nitrostyrene in dry tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LiAlH4) in dry THF at 0°C under an inert atmosphere.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction and quench cautiously with water, followed by 15% NaOH solution, and then more water.

-

Filter the aluminum salts and extract the filtrate with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the freebase amine.

-

Method B (Catalytic Hydrogenation): Dissolve the nitrostyrene in ethanol or methanol and add a catalytic amount of palladium on carbon (10% Pd-C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until hydrogen uptake ceases.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the freebase amine.

-

-

Step 3: Formation of the Hydrochloride Salt.

-

Dissolve the crude 4-Trifluoromethylphenylethylamine in a minimal amount of a suitable solvent like diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 4-Trifluoromethylphenylethylamine hydrochloride.

-

Section 4: Predicted Pharmacological Profile

The pharmacological actions of substituted phenylethylamines are highly dependent on the nature and position of the substituents on the phenyl ring and the ethylamine side chain. The 4-trifluoromethyl substitution is expected to confer significant activity at monoamine systems.

Mechanism of Action: A Focus on Monoamine Transporters

Based on structurally related compounds like fenfluramine (3-trifluoromethyl-N-ethylamphetamine), 4-Trifluoromethylphenylethylamine is predicted to interact with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

-

Serotonergic Activity: Fenfluramine is a potent serotonin releasing agent.[4] The trifluoromethyl group is crucial for this activity. It is plausible that 4-Trifluoromethylphenylethylamine will also exhibit significant serotonergic effects, potentially as a serotonin releasing agent or a selective serotonin reuptake inhibitor (SSRI). Fluoxetine, a well-known SSRI, also contains a trifluoromethyl group.[5]

-

Dopaminergic and Noradrenergic Activity: The phenylethylamine scaffold is the backbone for many dopaminergic and noradrenergic stimulants.[6] The presence and position of the trifluoromethyl group will modulate the affinity and selectivity for DAT and NET. Some trifluoromethylated phenylethylamines have shown activity as dopamine reuptake inhibitors.

Caption: Predicted primary molecular targets and downstream effects of 4-Trifluoromethylphenylethylamine.

Potential Therapeutic and Research Applications

Given its predicted pharmacological profile, 4-Trifluoromethylphenylethylamine hydrochloride could be a valuable tool for:

-

Probing Monoamine Transporter Function: As a research chemical to study the structure-activity relationships of ligands for SERT, DAT, and NET.

-

Lead Compound for Drug Discovery: As a starting point for the development of novel antidepressants, anxiolytics, or treatments for other CNS disorders. Its unique substitution pattern may offer advantages in terms of selectivity and pharmacokinetic properties.

-

Precursor for More Complex Molecules: As a building block for the synthesis of more elaborate drug candidates.[7][8]

Section 5: Safety and Handling

As with any novel chemical, 4-Trifluoromethylphenylethylamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

Table 2: General Safety and Handling Precautions

| Precaution | Description |

| Personal Protective Equipment (PPE) | Wear safety glasses, a lab coat, and chemical-resistant gloves. |

| Ventilation | Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. |

| Ingestion | Do not ingest. Harmful if swallowed. |

| Skin and Eye Contact | Avoid contact with skin and eyes. May cause irritation. |

| Storage | Store in a cool, dry, and well-ventilated place away from incompatible materials. |

Section 6: Conclusion and Future Directions

While direct experimental data on 4-Trifluoromethylphenylethylamine hydrochloride is scarce, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its chemical and pharmacological properties. The presence of the 4-trifluoromethyl group suggests that this compound is likely to be a potent modulator of monoamine neurotransmission, with potential applications in neuroscience research and as a scaffold for the development of novel CNS-active drugs.

Future research should focus on the definitive synthesis and characterization of 4-Trifluoromethylphenylethylamine hydrochloride, followed by a thorough in vitro and in vivo pharmacological evaluation to determine its precise mechanism of action, potency, and selectivity at monoamine transporters and receptors. Such studies will be crucial to unlock the full potential of this and related compounds in the field of drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). Fenfluramine. In PubChem. Retrieved from [Link]

-

University of Virginia School of Medicine. (2024). Phenethylamines. In ToxTalks. Retrieved from [Link]

-

Wikipedia. (2024). Phenethylamine. Retrieved from [Link]

-

New Drug Approvals. (2021). Fenfluramine Hydrochloride. Retrieved from [Link]

-

MDPI. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

NIST. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. med.virginia.edu [med.virginia.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride, a substituted phenethylamine derivative, is a compound of significant interest within neuropharmacology. Its structural similarity to endogenous trace amines and amphetamine-class psychostimulants suggests a primary interaction with monoamine neurotransmitter systems. This guide synthesizes the available evidence to propose a detailed mechanism of action, focusing on its role as a monoamine releasing agent. We will explore its interaction with key neuronal transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and elucidate the subsequent downstream signaling events. This document provides a foundational framework for researchers investigating its therapeutic potential or toxicological profile.

Introduction: Chemical Identity and Pharmacological Context

2-(4-Trifluoromethyl-phenyl)-ethylamine is a phenethylamine molecule substituted at the para-position of the phenyl ring with a trifluoromethyl (CF3) group. The hydrochloride salt form enhances its stability and solubility for experimental use. The phenethylamine scaffold is the backbone for many neuroactive compounds, including the endogenous trace amine β-phenylethylamine (β-PEA) and potent synthetic stimulants like amphetamine.[1]

The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and alter pharmacokinetic and pharmacodynamic properties.[2] This modification often increases the lipophilicity of a molecule, potentially improving its ability to cross the blood-brain barrier and enhancing its biological activity.[2] Structurally, this compound is positioned to interact with the machinery that regulates the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Its potential applications are broad, serving as a building block for compounds with possible antidepressant or antipsychotic activities.[3]

Core Mechanism of Action: A Substrate for Monoamine Transporters

The primary mechanism of action for 2-(4-Trifluoromethyl-phenyl)-ethylamine is best understood through the lens of monoamine releasing agents (MRAs).[4][5] Unlike simple reuptake inhibitors which merely block the transporter from the outside, MRAs are substrates for the transporters themselves.[6]

The proposed sequence of events is as follows:

-

Uptake into the Presynaptic Terminal : The compound is recognized by and transported into the presynaptic neuron by the plasma membrane monoamine transporters (DAT, NET, and SERT).[4] This action is competitive with the reuptake of endogenous neurotransmitters.[6]

-

Disruption of Vesicular Storage : Once inside the neuron, the compound interacts with the vesicular monoamine transporter 2 (VMAT2).[4] This interaction disrupts the proton gradient necessary for sequestering monoamines into synaptic vesicles, causing neurotransmitters to accumulate in the neuronal cytoplasm.[4][7]

-

Transporter-Mediated Efflux : The elevated cytoplasmic concentration of monoamines, coupled with the presence of the compound, induces a conformational change in the plasma membrane transporters (DAT, NET, SERT), causing them to reverse their direction of transport.[1][6]

-

Increased Synaptic Concentration : This reversal results in a massive, non-vesicular efflux of dopamine, norepinephrine, and/or serotonin from the presynaptic terminal into the synaptic cleft.[6] This flood of neurotransmitters significantly amplifies signaling at postsynaptic receptors.

This dual action—inhibiting reuptake by competition and inducing reverse transport—is the hallmark of amphetamine-like psychostimulants and is the most plausible mechanism for 2-(4-Trifluoromethyl-phenyl)-ethylamine.[1][6]

Secondary Mechanism: Trace Amine-Associated Receptor 1 (TAAR1) Activation

A growing body of evidence highlights the role of the intracellular G-protein coupled receptor, TAAR1, in modulating monoamine transporter function.[8] Phenethylamine-like compounds can act as agonists at TAAR1.[8]

TAAR1 activation triggers a protein kinase A (PKA) and protein kinase C (PKC) signaling cascade. This leads to the phosphorylation of the monoamine transporters (DAT, NET, and SERT).[4] Phosphorylation of the transporters can reduce their uptake capacity and promote a state that favors neurotransmitter efflux, thereby potentiating the releasing action of the primary mechanism.[4][8] Therefore, it is highly probable that 2-(4-Trifluoromethyl-phenyl)-ethylamine also engages this intracellular receptor, amplifying its effects on monoamine release.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanisms at the presynaptic terminal.

Caption: Proposed mechanism of 2-(4-Trifluoromethyl-phenyl)-ethylamine (Drug) at a monoamine terminal.

Pharmacological Profile: Expected Selectivity and Potency

The precise selectivity (i.e., the relative potency for DAT vs. NET vs. SERT) would determine its overall pharmacological effect.

-

Dopamine/Norepinephrine-selective (NDRA): Would produce effects similar to traditional psychostimulants like amphetamine, with applications in treating ADHD or as a wakefulness-promoting agent.[5]

-

Serotonin-selective (SRA): Would produce effects more aligned with entactogens like MDMA, though typically without significant psychedelic properties unless there is also direct receptor agonism.

-

Non-selective (SNDRA): Would have a mixed profile, potentially combining stimulant and mood-altering effects.

The table below provides a template for how the pharmacological data for this compound would be presented once determined through experimental validation.

| Target | Assay Type | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | [³H]DA Uptake Inhibition | IC₅₀ | TBD | TBD |

| Norepinephrine Transporter (NET) | [³H]NE Uptake Inhibition | IC₅₀ | TBD | TBD |

| Serotonin Transporter (SERT) | [³H]5-HT Uptake Inhibition | IC₅₀ | TBD | TBD |

| Dopamine Transporter (DAT) | [³H]DA Release | EC₅₀ | TBD | TBD |

| Norepinephrine Transporter (NET) | [³H]NE Release | EC₅₀ | TBD | TBD |

| Serotonin Transporter (SERT) | [³H]5-HT Release | EC₅₀ | TBD | TBD |

| TAAR1 | Receptor Agonism Assay | EC₅₀ | TBD | TBD |

| TBD: To Be Determined |

Experimental Validation: A Protocol for Neurotransmitter Uptake Assay

To empirically validate the proposed mechanism, a radiolabeled neurotransmitter uptake assay using synaptosomes is a gold-standard method. This protocol outlines the key steps.

Objective: To determine the IC₅₀ of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride for the inhibition of dopamine, norepinephrine, and serotonin uptake in rat brain synaptosomes.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus for SERT, cortex for NET)

-

Sucrose buffer (0.32 M Sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 22 mM NaHCO₃, 10 mM glucose, 1 mM ascorbic acid, 10 µM pargyline), gassed with 95% O₂/5% CO₂.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

Test compound: 2-(4-Trifluoromethyl-phenyl)-ethylamine HCl dissolved in assay buffer.

-

Reference inhibitors: GBR-12909 (for DAT), Desipramine (for NET), Citalopram (for SERT).

-

Glass-fiber filters and scintillation fluid.

Methodology:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosome pellet in Krebs-Ringer buffer to a final protein concentration of ~1 mg/mL.

-

-

Uptake Assay:

-

In a 96-well plate, add 50 µL of Krebs-Ringer buffer, 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), and 50 µL of the synaptosome preparation.

-

Define non-specific uptake using a high concentration of a selective inhibitor (e.g., 10 µM GBR-12909 for DAT).

-

Pre-incubate the plate for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding 50 µL of [³H]neurotransmitter (final concentration ~10 nM).

-

Incubate for 5 minutes at 37°C. The short incubation time ensures measurement of the initial uptake rate.

-

Terminate the reaction by rapid filtration through glass-fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percent inhibition of specific uptake versus the log concentration of the test compound.

-

Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

Conclusion and Future Directions

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride is best characterized as a monoamine releasing agent, acting as a substrate for DAT, NET, and SERT. Its mechanism is multifaceted, involving competitive uptake, disruption of VMAT2 function, induction of transporter-mediated efflux, and likely modulation by TAAR1. This profile is consistent with compounds known to have significant psychostimulant and/or mood-altering properties.

Future research should focus on obtaining empirical data to populate its pharmacological profile, including IC₅₀ and EC₅₀ values for uptake inhibition and release at all three monoamine transporters. Further studies using in vivo microdialysis would confirm its ability to increase extracellular monoamine levels in the brain, and behavioral assays would characterize its functional effects (e.g., locomotor activity, drug discrimination). This foundational work is critical for any further development of this compound for therapeutic or research purposes.

References

-

MySkinRecipes. (n.d.). 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride. Retrieved from [Link]

-

Wikipedia. (2023). Monoamine releasing agent. Retrieved from [Link]

-

Wikipedia. (2023). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

-

Xie, Z., & Miller, G. M. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. Journal of Pharmacology and Experimental Therapeutics, 325(2), 617–628. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]

-

Brandt, S. D., et al. (2018). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. Drug Testing and Analysis, 10(10), 1546-1557. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Retrieved from [Link]

-

Madras, B. (n.d.). Phenethylamine (Pea), the Dopamine Transporter and Cocaine. Grantome. Retrieved from [Link]

-

Goodwin, J. S., et al. (2012). Methamphetamine self-administration acutely decreases monoaminergic transporter function. Synapse, 66(1), 53-61. Retrieved from [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 37-56. Retrieved from [Link]

-

Sotnikova, T. D., et al. (2004). Dopamine transporter-dependent and -independent actions of trace amine beta-phenylethylamine. Journal of Neurochemistry, 91(2), 362-373. Retrieved from [Link]

-

Bruns, F., & Sewald, N. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1033-1052. Retrieved from [Link]

-

Wang, K. H., Penmatsa, A., & Gouaux, E. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322-327. Retrieved from [Link]

-

Nagai, H., et al. (2007). Methylone and Monoamine Transporters: Correlation with Toxicity. Current Neuropharmacology, 5(1), 39-44. Retrieved from [Link]

-

Engel, K., & Wang, J. (2005). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology, 68(5), 1356-1367. Retrieved from [Link]

Sources

- 1. Dopamine transporter-dependent and -independent actions of trace amine beta-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride [myskinrecipes.com]

- 4. Monoamine releasing agent [medbox.iiab.me]

- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 6. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methamphetamine self-administration acutely decreases monoaminergic transporter function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride: A Core Tool for Central Nervous System Research

An In-Depth Technical Guide for Researchers

Introduction: Unveiling a Key Neuromodulatory Agent

In the intricate landscape of central nervous system (CNS) research, phenethylamine scaffolds represent a foundational chemical motif for exploring neuronal signaling.[1] 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride, a derivative of this critical class, has emerged as a significant tool for investigating the complexities of monoaminergic systems. This guide provides an in-depth examination of its properties, mechanisms, and applications, designed for researchers, scientists, and drug development professionals.

The strategic incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring is a key structural feature. This modification significantly enhances the lipophilicity and metabolic stability of the molecule, which can improve its ability to cross the blood-brain barrier and prolong its biological activity.[2] These characteristics make it an invaluable probe for dissecting the roles of key neurotransmitters like serotonin, dopamine, and norepinephrine in both normal and pathological CNS function.[3] It serves not only as a direct investigational agent but also as a crucial building block in medicinal chemistry for the synthesis of novel compounds with potential antidepressant and antipsychotic properties.[4]

Physicochemical Profile

A thorough understanding of the compound's physical and chemical properties is paramount for experimental design, including solution preparation, storage, and handling.

| Property | Value | Reference |

| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine hydrochloride | N/A |

| Synonyms | 4-(Trifluoromethyl)phenethylamine hydrochloride | |

| CAS Number | 52997-74-7 | [4] |

| Molecular Formula | C₉H₁₁ClF₃N | [4] |

| Molecular Weight | 225.64 g/mol | [4] |

| Appearance | Colorless to light yellow/orange clear liquid (for free base) | |

| Boiling Point | 90 °C at 10 mmHg (for free base) | |

| Purity | Typically >98% | [5] |

| Storage | Refrigerated (0-10°C), under inert gas, protected from air and heat |

Section 1: Core Mechanism of Action in the CNS

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride exerts its influence on the CNS primarily by modulating the activity of monoamine neurotransmitters.[3] Its action is multifaceted and can be attributed to interactions with several key protein targets within the synapse. The phenethylamine backbone is a classic pharmacophore for engaging with monoamine transporters and receptors.

The primary mechanisms of action include:

-

Inhibition of Monoamine Reuptake: The compound is structurally analogous to endogenous monoamines, suggesting it can act as a competitive inhibitor at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[6][7] By blocking these transporters, it increases the synaptic concentration and duration of action of their respective neurotransmitters. This is a hallmark of many antidepressant and stimulant medications.[6][7]

-

Monoamine Oxidase (MAO) Inhibition: Phenethylamines are known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), the enzymes responsible for degrading monoamine neurotransmitters intracellularly.[8] Inhibition of MAO leads to an increase in the presynaptic concentration of neurotransmitters available for release into the synapse, thereby amplifying monoaminergic signaling.[9][10]

-

Receptor Agonism: Direct interaction with postsynaptic receptors is another potential mechanism. Specifically, it has been investigated for its potential as an agonist at serotonin 5-HT2A receptors, which are critically involved in processes like perception, cognition, and mood.[3][11]

// Connections VMAT2 -> Vesicle [label="Packaging"]; Vesicle -> Neurotransmitters [label="Release"];

Compound -> DAT [label="Inhibition", color="#EA4335", fontcolor="#EA4335", dir=T, constraint=false]; Compound -> SERT [label="Inhibition", color="#EA4335", fontcolor="#EA4335", dir=T, constraint=false]; Compound -> NET [label="Inhibition", color="#EA4335", fontcolor="#EA4335", dir=T, constraint=false];

Compound -> MAO [label="Inhibition", color="#FBBC05", fontcolor="#FBBC05", dir=T, constraint=false]; Compound -> Receptor_5HT2A [label="Agonism", color="#34A853", fontcolor="#34A853", dir=T];

Neurotransmitters -> DAT [style=dashed, arrowhead=tee, label="Reuptake"]; Neurotransmitters -> SERT [style=dashed, arrowhead=tee, label="Reuptake"]; Neurotransmitters -> NET [style=dashed, arrowhead=tee, label="Reuptake"];

Neurotransmitters -> Receptor_5HT2A [style=dashed, label="Binding"]; Neurotransmitters -> Other_Receptors [style=dashed, label="Binding"];

Receptor_5HT2A -> Signaling; Other_Receptors -> Signaling; } enddot Caption: Proposed Synaptic Mechanisms of Action.

Section 2: Experimental Protocols for CNS Profiling

To fully characterize the neuropharmacological profile of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride, a multi-tiered experimental approach is necessary, progressing from in vitro target engagement to in vivo behavioral outcomes.

In Vitro Assays: Quantifying Molecular Interactions

The foundational step is to determine the compound's affinity and functional potency at its primary molecular targets. Radiotracer binding and uptake inhibition assays are the gold standard for this purpose.[12][13]

This protocol quantifies the ability of the compound to inhibit the reuptake of neurotransmitters. It is crucial for establishing potency (IC₅₀) and selectivity across the three key monoamine transporters.

-

Objective: To determine the IC₅₀ values for the inhibition of dopamine, serotonin, and norepinephrine uptake.

-

Methodology Rationale: Using cell lines stably expressing a single human monoamine transporter (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET) provides a clean, specific system to measure direct interaction without confounding variables from other neuronal proteins.[13]

-

Step-by-Step Procedure:

-

Cell Culture: Culture HEK293 cells stably expressing hDAT, hSERT, or hNET in appropriate media until they reach 80-90% confluency in 96-well plates.

-

Preparation of Solutions: Prepare a stock solution of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride in a suitable vehicle (e.g., DMSO or assay buffer). Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).

-

Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Add the test compound at various concentrations to the wells and pre-incubate for 10-20 minutes at 37°C. This allows the compound to bind to the transporters.

-

Uptake Initiation: Add a mixture of a low concentration of radiolabeled substrate (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine) and an excess of unlabeled substrate (for non-specific uptake control wells).

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This period must be within the linear phase of uptake.

-

Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold KRH buffer. This stops the transporter activity and removes extracellular radiotracer.

-

Cell Lysis & Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total uptake. Plot the percent inhibition of specific uptake against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

This table illustrates the type of data generated from in vitro assays, which is essential for understanding the compound's selectivity profile.

| Target | Assay Type | Potency (Kᵢ, nM) | Selectivity Ratio |

| hSERT | Uptake Inhibition | 85 | 1.0 (Reference) |

| hNET | Uptake Inhibition | 210 | 2.5 (vs. SERT) |

| hDAT | Uptake Inhibition | 550 | 6.5 (vs. SERT) |

| hMAO-A | Enzyme Inhibition | 1200 | 14.1 (vs. SERT) |

| hMAO-B | Enzyme Inhibition | >10,000 | >117 (vs. SERT) |

| h5-HT₂ₐ | Receptor Binding | 450 | 5.3 (vs. SERT) |

Note: Data are illustrative and intended for exemplary purposes.

In Vivo Studies: Assessing CNS Effects and Behavior

In vivo experiments are critical to confirm that the molecular actions observed in vitro translate into functional effects within a complex biological system. Behavioral pharmacology provides powerful tools to probe the antidepressant, anxiolytic, or stimulant properties of a compound.[14]

This protocol assesses the compound's effect on spontaneous locomotor activity, which can indicate stimulant or sedative properties.

-

Objective: To measure changes in horizontal and vertical movement, as well as time spent in the center of an arena, following compound administration.

-

Methodology Rationale: An increase in locomotion can suggest a stimulant, dopamine-releasing effect, while a decrease may indicate sedation.[15] Time spent in the center versus the periphery can also be used as a proxy for anxiety-like behavior.

-

Step-by-Step Procedure:

-

Animal Acclimation: Acclimate male Wistar rats or C57BL/6 mice to the testing room for at least 1 hour before the experiment.

-

Compound Administration: Administer 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Habituation: Place the animal in the open field arena (e.g., 40x40x40 cm) and allow it to habituate for 30 minutes.

-

Data Acquisition: Following administration, place the animal back in the center of the arena and record its activity for 60 minutes using an automated video-tracking system equipped with infrared beams.[15]

-

Parameters Measured:

-

Total distance traveled (horizontal activity).

-

Number of rearing events (vertical activity).

-

Time spent in the center zone vs. periphery.

-

Stereotyped behaviors (e.g., repetitive sniffing, gnawing).[15]

-

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Use ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control group.

-

Analytical Methods for Biological Samples

To correlate pharmacokinetics with pharmacodynamics, it is essential to measure the concentration of the compound in biological matrices like blood plasma and brain tissue.

-

Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and selectivity.

-

General Procedure:

-

Sample Collection: Collect blood or brain tissue at various time points after drug administration.

-

Sample Preparation: Homogenize brain tissue. Perform a protein precipitation or liquid-liquid extraction on plasma or brain homogenate to remove interfering substances.

-

Chromatographic Separation: Inject the extracted sample onto an HPLC system with a suitable column (e.g., C18) to separate the analyte from other matrix components.

-

Mass Spectrometric Detection: Detect and quantify the compound using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum specificity.

-

This allows for the determination of key pharmacokinetic parameters such as Cmax, Tmax, and brain-to-plasma ratio, providing critical context for the observed behavioral effects.

Conclusion: A Versatile Tool with Broad Applications

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride is a potent and versatile chemical tool for CNS research. Its ability to modulate multiple components of the monoaminergic system—including transporters, enzymes, and receptors—makes it highly valuable for dissecting complex neural circuits and behaviors. The experimental framework provided here, from in vitro molecular profiling to in vivo behavioral assessment, offers a comprehensive strategy for researchers to elucidate its precise mechanisms and explore its potential as a lead compound for novel CNS therapeutics. A rigorous, multi-faceted approach is the key to unlocking the full scientific potential of this important research compound.

References

-

MySkinRecipes. (n.d.). 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride. Retrieved from [Link]

-

PubMed. (2022). 4-Trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid exerts its effects on the prevention, post-therapeutic and prolongation of the thrombolytic window in ischemia-reperfusion rats through multiple mechanisms of action. Retrieved from [Link]

-

PubMed Central. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

-

PubMed Central. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-methylamphetamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Retrieved from [Link]

-

PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

-

PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]

-

PubMed. (2012). Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice. Retrieved from [Link]

-

PubMed. (2022). Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L- 4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis. Retrieved from [Link]

-

PubMed Central. (n.d.). Structural basis for pharmacotherapeutic action of triple reuptake inhibitors. Retrieved from [Link]

-

OECD. (n.d.). 2 Overview on PFAS analytical methods. Retrieved from [Link]

-

Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

-

Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

-

Oxford Academic. (n.d.). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Retrieved from [Link]

-

PubMed Central. (n.d.). Neuropsychiatric adverse effects from CFTR modulators deserve a serious research effort. Retrieved from [Link]

-

ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

-

PLOS. (n.d.). The Effects of LPM570065, a Novel Triple Reuptake Inhibitor, on Extracellular Serotonin, Dopamine and Norepinephrine Levels in Rats. Retrieved from [Link]

-

PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

-

PubMed. (2014). Simultaneous determination of primary and secondary phenethylamines in biological samples by high-performance liquid chromatographic method with fluorescence detection. Retrieved from [Link]

-

PubMed. (n.d.). Comparative behavioral effects of CNS cholinesterase inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Behavioral, neurochemical and pharmaco-EEG profiles of the psychedelic drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. Retrieved from [Link]

-

ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

ACS Publications. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. Retrieved from [Link]

-

Medbullets. (2021). Monoamine Oxidase (MAO) Inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). How Research in Behavioral Pharmacology Informs Behavioral Science. Retrieved from [Link]

-

PubMed. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. Retrieved from [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(4-TRIFLUOROMETHYL-PHENYL)-ETHYLAMINE | TargetMol [targetmol.com]

- 4. 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride [myskinrecipes.com]

- 5. 2-[4-(Trifluoromethyl)phenyl]ethylamine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Antidepressant-like effect of the novel MAO inhibitor 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase (MAO) Inhibitors - Psychiatry - Medbullets Step 1 [step1.medbullets.com]

- 11. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How Research in Behavioral Pharmacology Informs Behavioral Science - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride potential therapeutic targets

An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for Novel Chemical Entities: A Case Study of 2-(4-Trifluoromethyl-phenyl)-ethylamine hydrochloride

Preamble: Navigating the Unknown

This guide addresses the critical challenge of elucidating the therapeutic potential of novel chemical entities, using 2-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride as a representative case study. It is important to note that, as of this writing, this specific compound is not extensively characterized in publicly accessible scientific literature regarding its biological targets. Therefore, this document will serve as a comprehensive roadmap for researchers and drug development professionals on the methodologies and strategic thinking required to identify and validate potential therapeutic targets for such a compound from first principles. Our approach is grounded in a multi-pronged strategy, integrating computational prediction with rigorous experimental validation.

Part 1: Initial Characterization and In Silico Target Prediction

The journey of a novel chemical entity from a mere structure to a potential therapeutic begins with a thorough understanding of its physicochemical properties and a data-driven approach to predicting its biological interactions.

Physicochemical Profiling

A comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental. Key experimental and computational ADME parameters to be determined include:

| Parameter | Experimental Method | Computational Model | Significance |

| Solubility | Kinetic or thermodynamic solubility assays | Machine learning models (e.g., graph neural networks) | Influences bioavailability and formulation |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Quantitative Structure-Property Relationship (QSPR) models | Predicts ability to cross biological membranes |

| LogP/LogD | Shake-flask method or HPLC | Atom-based or fragment-based prediction algorithms | Indicates lipophilicity and potential for non-specific binding |

| Metabolic Stability | Liver microsome or hepatocyte stability assays | Cytochrome P450 (CYP) metabolism prediction models | Determines half-life and potential for drug-drug interactions |

In Silico Target Prediction: A Triumvirate of Approaches

With the structure of 2-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride in hand, we can leverage a variety of computational methods to generate a preliminary list of potential biological targets.

-

Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. We would screen large databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify compounds structurally similar to our query molecule. The known targets of these "neighboring" compounds then become our initial list of potential targets.

-

Structure-Based Virtual Screening (Molecular Docking): Should a high-resolution 3D structure of a potential target protein be available (from the Protein Data Bank or generated via homology modeling), molecular docking simulations can predict the binding mode and affinity of our compound to the protein's active or allosteric sites. This provides a physics-based rationale for potential interaction.

-

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of our compound that are responsible for its biological activity. This pharmacophore can then be used to screen databases of protein structures to find targets that possess a complementary binding site.

Caption: In Silico Target Prediction Workflow.

Part 2: Experimental Validation of Predicted Targets

The output of our in silico efforts is a list of hypotheses. The next critical phase is to experimentally validate these predictions.

Target Binding Assays: Confirming Physical Interaction

The first and most direct question to answer is: does our compound physically interact with the predicted target protein? Several biophysical techniques can provide a definitive answer.

-

Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining the thermodynamic parameters of binding, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

-

Thermal Shift Assay (TSA): This method measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates a stabilizing interaction.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a series of dilutions of 2-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride in a suitable running buffer.

-

Binding Measurement: Inject the compound dilutions over the immobilized protein surface and a reference surface (without protein). The SPR response is measured in real-time.

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Target Engagement and Functional Modulation Assays

Having confirmed a physical interaction, the next step is to determine if this binding event leads to a functional consequence on the target protein's activity.

-

Enzymatic Assays: If the target is an enzyme, a direct measurement of its activity in the presence of varying concentrations of our compound will reveal whether it acts as an inhibitor or an activator.

-

Reporter Gene Assays: For targets that are part of a signaling pathway that culminates in gene transcription (e.g., nuclear receptors, transcription factors), a reporter gene assay can be employed. In this setup, a reporter gene (e.g., luciferase, β-galactosidase) is placed under the control of a promoter that is responsive to the activity of the target.

-